molecular formula C11H9N5O2 B13752238 ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1269292-77-4

ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13752238
CAS No.: 1269292-77-4
M. Wt: 243.22 g/mol
InChI Key: HYFWGUTYIGQYQF-UHFFFAOYSA-N
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Description

Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of pyrimidine derivatives with pyrazole precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1269292-77-4

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

ethyl 5-cyano-1-pyrimidin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H9N5O2/c1-2-18-10(17)8-7-15-16(9(8)6-12)11-13-4-3-5-14-11/h3-5,7H,2H2,1H3

InChI Key

HYFWGUTYIGQYQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)C#N

Origin of Product

United States

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